
Englerin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Englerin-A is a natural product isolated from the bark of the plant Phyllanthus engleri, which belongs to the Euphorbiaceae family. This compound is a guaiane-type sesquiterpene with a unique oxo-bridged structure. Englerin-A has garnered significant attention due to its potent and selective cytotoxicity against renal cancer cell lines .
Mechanism of Action
Target of Action
Englerin A primarily targets the Transient Receptor Potential Canonical (TRPC) proteins, specifically TRPC4 and TRPC5 . These proteins form cation channels that are activated by plasma membrane receptors . They play a critical role in various cell types, including cancer cells .
Mode of Action
This compound acts as an agonist for TRPC4 and TRPC5 channels . It induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . This interaction with its targets leads to changes in the cellular environment, particularly affecting the calcium levels within the cells .
Biochemical Pathways
This compound profoundly alters lipid metabolism in renal cell carcinoma cell lines . It generates significant levels of ceramides, which are highly toxic to these cells . Additionally, it induces an acute inflammatory response and ER stress signaling . These affected pathways and their downstream effects contribute to the cytotoxicity of this compound in renal cell carcinoma.
Pharmacokinetics
It’s known that this compound can induce renal carcinoma cells death by elevated ca2+ influx and ca2+ cell overload , which may impact its bioavailability.
Result of Action
It also inhibits the activation of both AKT and ERK, kinases which are activated in cancer and implicated in unrestricted cell proliferation and induction of autophagy . These molecular and cellular effects contribute to its selective cytotoxicity against renal cancer cells.
Action Environment
It’s worth noting that this compound is lethal in rodents near doses needed to activate the trpc4 channel . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the physiological environment and dosage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Englerin-A has been achieved through various synthetic routes. One notable method involves the formation of a reactive oxopyrilium species from cyclohexenone, followed by a [5+2] cycloaddition with acrylate. This method creates three new stereocenters in one reaction . Another approach utilizes regio- and diastereoselective [4+3] cycloaddition between formyl enol silyl ether and disubstituted furan .
Industrial Production Methods: Industrial production of Englerin-A can be achieved through a combination of microbial biosynthesis and chemical semisynthesis. Researchers have utilized microbial engineering to produce the sesquiterpene guaia-6,10(14)-diene, which shares the same core structure as Englerin-A. This intermediate is then chemically modified through a series of steps, including cobalt-catalyzed isomerization, Sharpless asymmetric dihydroxylation, and esterification with cinnamic acid .
Chemical Reactions Analysis
Types of Reactions: Englerin-A undergoes various chemical reactions, including oxidation, reduction, and cycloaddition. The compound’s unique structure allows it to participate in stereoselective reactions, forming multiple stereocenters in a single step .
Common Reagents and Conditions:
Oxidation: Sharpless asymmetric dihydroxylation using osmium tetroxide and a chiral ligand.
Reduction: Sodium borohydride and cerium(III) chloride for ketone reduction.
Cycloaddition: [5+2] cycloaddition with acrylate and [4+3] cycloaddition with formyl enol silyl ether
Major Products: The major products formed from these reactions include intermediates with multiple stereocenters and the final Englerin-A compound with its characteristic oxo-bridged structure .
Scientific Research Applications
Comparison with Similar Compounds
Englerin-A is unique among guaiane-type sesquiterpenes due to its potent and selective cytotoxicity against renal cancer cell lines. Similar compounds include:
Englerin-B: Another guaiane-type sesquiterpene with similar structure but different biological activity.
Oxyphyllol: A sesquiterpene with a similar core structure but different functional groups.
Orientalol-E: A sesquiterpene with structural similarities but distinct biological properties.
Englerin-A stands out due to its specific activation of TRPC4 and TRPC5 channels and its potent anticancer activity .
Properties
IUPAC Name |
[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOFEKSDCOVMV-RRYXBOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide](/img/structure/B607249.png)
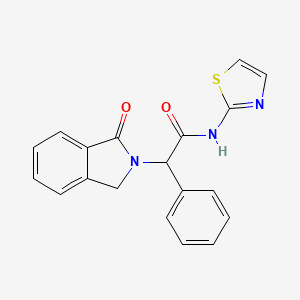
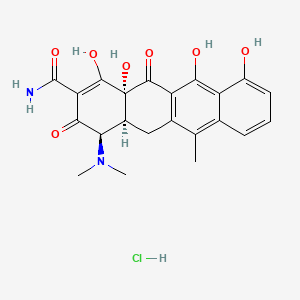


![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
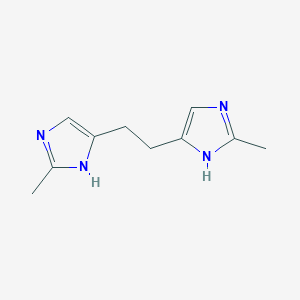
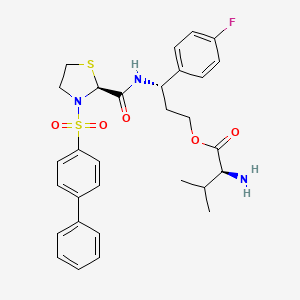
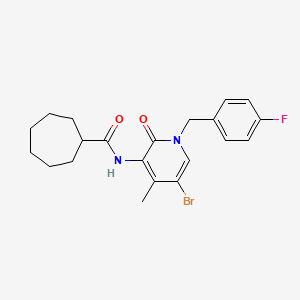
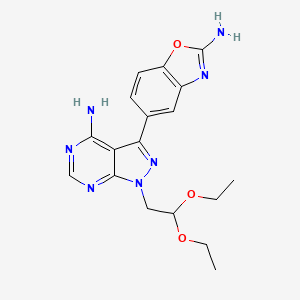
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)
